molecular formula C13H17N3O B2898946 [1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1267681-55-9

[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B2898946
CAS No.: 1267681-55-9
M. Wt: 231.299
InChI Key: SDOVKFJBTZHUEG-UHFFFAOYSA-N
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Description

[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol: is an organic compound that features a triazole ring substituted with a tert-butylphenyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate. The reaction can be summarized as follows:

  • Preparation of 4-tert-butylphenyl azide.
  • Reaction of the azide with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can undergo reduction under specific conditions to yield a dihydrotriazole derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Tosyl chloride (TsCl) in the presence of a base for the formation of tosylates, which can then undergo further substitution.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include dihydrotriazoles.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known to exhibit biological activity.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

    Terfenadine: An antihistamine with a similar tert-butylphenyl group.

    4-tert-Butylphenylacetylene: Shares the tert-butylphenyl moiety but differs in the functional groups attached.

Uniqueness:

  • The presence of the triazole ring in [1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol distinguishes it from other compounds with similar substituents. This ring imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-(4-tert-butylphenyl)triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-13(2,3)10-4-6-12(7-5-10)16-8-11(9-17)14-15-16/h4-8,17H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOVKFJBTZHUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C=C(N=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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